

Boc-tyr(bzl)-aldehyde molecular weight and physical data

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Compound of Interest

Compound Name: Boc-tyr(bzl)-aldehyde

Cat. No.: B15557248

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Technical Guide: Boc-Tyr(Bzl)-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N- α -Boc-O-benzyl-L-tyrosinal, commonly referred to as **Boc-Tyr(Bzl)-aldehyde**. It is a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics for drug discovery and development.

Core Molecular and Physical Data

Boc-Tyr(Bzl)-aldehyde is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a benzyl (Bzl) group. The C-terminus is an aldehyde functionality.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₅ NO ₄	[1]
Molecular Weight	355.43 g/mol	[1]
CAS Number	82689-15-4	[1]
Physical State	Not specified (presumed solid)	
Melting Point	Data not available	[2]
Boiling Point	Data not available	[2]
Optical Rotation	Data not available	
Solubility	Data not available	

Synthetic Accessibility

While a specific, detailed experimental protocol for the synthesis of **Boc-Tyr(Bzl)-aldehyde** is not readily available in the public domain, a common synthetic route would involve the reduction of the corresponding protected amino acid, Boc-Tyr(Bzl)-OH.

General Experimental Protocol: Reduction of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-aldehyde

This protocol is a generalized procedure based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

1. Activation of the Carboxylic Acid:

- The starting material, Boc-Tyr(Bzl)-OH, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- The carboxylic acid is activated to form a more reactive intermediate. Common methods include conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride, or formation of an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

2. Reduction to the Aldehyde:

- The activated carboxylic acid derivative is then carefully reduced to the aldehyde. A variety of reducing agents can be employed for this transformation, and the choice depends on the nature of the activated intermediate.
- For example, the reduction of an acid chloride can be achieved using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride ($\text{LiAl}(\text{OtBu})_3\text{H}$) at low temperatures to prevent over-reduction to the alcohol.
- Alternatively, the reduction of a Weinreb amide, formed from the carboxylic acid, with a reagent like diisobutylaluminium hydride (DIBAL-H) is a well-established method for synthesizing aldehydes.

3. Work-up and Purification:

- Following the reduction, the reaction is quenched, typically with an aqueous solution.
- The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- The crude **Boc-Tyr(Bzl)-aldehyde** is then purified using standard techniques such as column chromatography on silica gel to yield the pure product.

Application in Peptide Synthesis

Boc-Tyr(Bzl)-aldehyde can serve as a building block in the synthesis of peptides, particularly for the introduction of a C-terminal aldehyde functionality or for use in ligation chemistries. The Boc/Bzl protection strategy is a classical approach in solid-phase peptide synthesis (SPPS).[3]

The general workflow for incorporating such a residue in SPPS involves the following logical steps:



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Caption: Logical workflow for Boc/Bzl solid-phase peptide synthesis.

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the reviewed literature to suggest that **Boc-Tyr(Bzl)-aldehyde** itself is involved as a signaling molecule in biological pathways. Its primary significance lies in its utility as a synthetic intermediate for creating biologically active peptides and peptidomimetics. These resulting molecules may be designed to interact with and modulate various signaling pathways implicated in disease. For example, peptides containing modified tyrosine residues can be crucial for studying protein-protein interactions or as inhibitors of enzymes like kinases and phosphatases.

Logical Relationship in a Synthetic Strategy

The following diagram illustrates the logical flow of utilizing a protected amino aldehyde in a synthetic strategy, for instance, in the formation of a peptide bond via reductive amination.



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Caption: Use of **Boc-Tyr(Bzl)-aldehyde** in reductive amination.

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